molecular formula C15H17NO B12877796 (R)-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine

(R)-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine

Cat. No.: B12877796
M. Wt: 227.30 g/mol
InChI Key: KNHMJBJYIJFJFJ-CQSZACIVSA-N
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Description

®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to a propan-1-amine backbone, with a 5-methylfuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine typically involves the condensation of ®-1-(5-methylfuran-2-yl)propan-1-amine with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Benzylidene-1-(5-methylthiophen-2-yl)propan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.

    ®-N-Benzylidene-1-(5-methylpyrrole-2-yl)propan-1-amine: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-[(1R)-1-(5-methylfuran-2-yl)propyl]-1-phenylmethanimine

InChI

InChI=1S/C15H17NO/c1-3-14(15-10-9-12(2)17-15)16-11-13-7-5-4-6-8-13/h4-11,14H,3H2,1-2H3/t14-/m1/s1

InChI Key

KNHMJBJYIJFJFJ-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N=CC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=C(O1)C)N=CC2=CC=CC=C2

Origin of Product

United States

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